

# Application Notes and Protocols for Deuterium Exchange Mass Spectrometry with Lipid Analogs

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## Introduction to Deuterium Exchange Mass Spectrometry (DXMS) for Protein-Lipid Interactions

Deuterium Exchange Mass Spectrometry (DXMS), also known as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), is a powerful biophysical technique used to study protein conformational dynamics, protein-protein interactions, and protein-lipid interactions. The method relies on the exchange of backbone amide hydrogens with deuterium from a deuterated solvent (e.g., D<sub>2</sub>O). The rate of this exchange is dependent on the solvent accessibility and the stability of hydrogen bonds within the protein structure. By measuring the mass increase of the protein or its peptides over time, regions of different solvent accessibility and structural stability can be identified and mapped onto the protein's structure.

In the context of membrane proteins, DXMS is particularly valuable for investigating the influence of the lipid environment on protein conformation and function. By reconstituting a membrane protein into environments with varying lipid compositions, which can be considered lipid analogs, researchers can pinpoint specific protein-lipid interactions and understand how they allosterically regulate protein activity. This is crucial for understanding the function of membrane proteins such as G-protein coupled receptors (GPCRs), ion channels, and transporters, which are major drug targets.



# **Application: Probing the Conformational Landscape**of Membrane Proteins with Lipid Analogs

A key application of DXMS in this field is the use of lipid nanodiscs with defined lipid compositions to study how different lipid headgroups or acyl chain lengths (lipid analogs) modulate the structure and dynamics of an embedded membrane protein. For example, comparing the deuterium uptake of a transporter protein reconstituted in nanodiscs composed of phosphatidylcholine (PC) lipids versus those composed of phosphatidylethanolamine (PE) lipids can reveal conformational changes induced by the different headgroups.[1] Such studies have shown that specific lipid-protein interactions can stabilize certain functional states of the protein, for instance, by favoring an outward-facing or inward-facing conformation of a transporter.

### Challenges and Solutions in DXMS of Membrane Proteins

The application of DXMS to membrane proteins presents several challenges. The hydrophobic nature of these proteins can lead to poor sequence coverage during the proteolytic digestion step. Furthermore, the presence of lipids can interfere with chromatographic separation and mass spectrometric analysis.[2]

Several strategies have been developed to overcome these challenges:

- Optimized Digestion: Utilizing alternative proteases to pepsin and optimizing quench buffer conditions can improve sequence coverage of membrane proteins.
- Delipidation: Automated workflows for the removal of phospholipids using materials like zirconium oxide beads prior to mass spectrometry have been developed to improve data quality.
- Nanodiscs: Reconstituting membrane proteins into lipid nanodiscs provides a more nativelike environment compared to detergents and allows for precise control over the lipid composition.[1][2][3]

#### **Quantitative Data Presentation**



The primary quantitative output of a differential DXMS experiment is the change in deuterium uptake for specific peptides of the protein under different conditions (e.g., in the presence of different lipid analogs). This data is often visualized using deuterium uptake plots or butterfly plots. For clear comparison, the data can be summarized in a tabular format.

Table 1: Differential Deuterium Uptake in the Transporter XylE in Response to Different Lipid Environments (PC vs. PE Nanodiscs)

| Peptide<br>Sequence | Residue<br>Range | ΔD (PC -<br>PE) at 30s | ΔD (PC -<br>PE) at 300s | ΔD (PC -<br>PE) at<br>3000s | p-value |
|---------------------|------------------|------------------------|-------------------------|-----------------------------|---------|
| VFGIAVADVL          | 49-58            | +1.2                   | +1.8                    | +2.5                        | < 0.01  |
| IAGVFLSLAL          | 69-78            | -0.8                   | -1.5                    | -2.1                        | < 0.01  |
| FFGVVLFFL<br>G      | 150-159          | +0.5                   | +0.9                    | +1.3                        | < 0.05  |
| YLFGIFGAG<br>L      | 210-219          | -1.1                   | -1.9                    | -2.8                        | < 0.01  |
| AGLFAVFFF<br>V      | 305-314          | +0.3                   | +0.6                    | +0.9                        | n.s.    |

Data is hypothetical and representative of typical results from a differential DXMS experiment. Positive  $\Delta D$  values indicate increased deuterium uptake (more solvent exposure/less structure) in PC compared to PE, while negative values indicate decreased uptake (less solvent exposure/more structure). p-values denote statistical significance.

#### **Experimental Protocols**

The following is a detailed protocol for conducting a DXMS experiment to study the effect of lipid analogs on a membrane protein, based on the workflow described by Martens et al. (2019).[1]

### Protocol 1: Reconstitution of Membrane Protein into Lipid Nanodiscs



- Preparation of Lipids: Prepare a lipid mixture of the desired composition (e.g., 100% POPC or 100% POPE) in chloroform. Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin lipid film.
- Solubilization of Lipids: Resuspend the lipid film in a buffer containing a detergent (e.g., DDM) to form lipid micelles.
- Reconstitution: Mix the purified membrane protein with the solubilized lipids and a membrane scaffold protein (MSP).
- Detergent Removal: Remove the detergent using a method such as dialysis or bio-beads to allow the formation of nanodiscs.
- Purification: Purify the reconstituted nanodiscs from empty nanodiscs and aggregated protein using size exclusion chromatography (SEC).

#### **Protocol 2: Deuterium Exchange Mass Spectrometry**

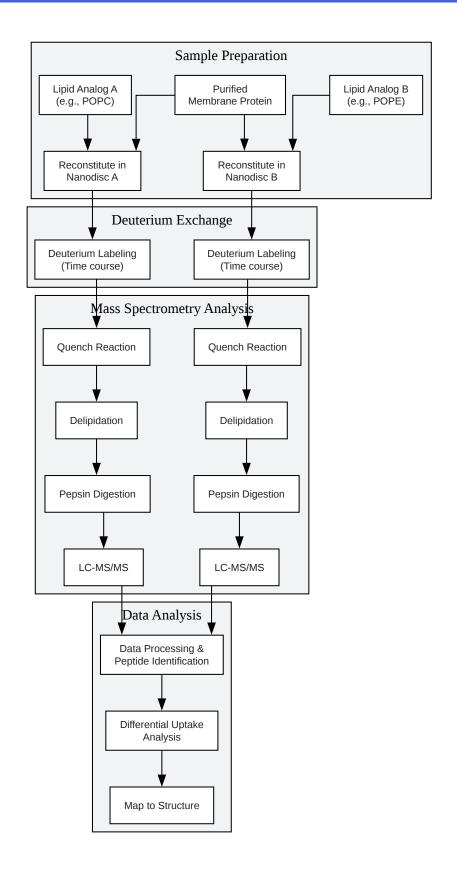
- Deuterium Labeling: Initiate the deuterium exchange reaction by diluting the nanodisc-reconstituted membrane protein into a D<sub>2</sub>O-based buffer. Perform the labeling for a series of time points (e.g., 30s, 300s, 300os).
- Quenching: Stop the exchange reaction by adding a cold quench buffer that lowers the pH to ~2.5 and the temperature to 0°C.
- Nanodisc Disruption and Delipidation: Add a detergent (e.g., DDM) to disrupt the nanodiscs.
   Remove the lipids by adding zirconium oxide beads and centrifuging to pellet the beads with the bound lipids.
- Proteolytic Digestion: Inject the delipidated protein solution onto an in-line pepsin column for digestion.
- LC-MS Analysis: Separate the resulting peptides using a C18 column on a UPLC system and analyze them using a high-resolution mass spectrometer.
- Data Analysis: Identify the peptides and determine the deuterium uptake for each peptide at each time point using specialized software. Compare the deuterium uptake between the



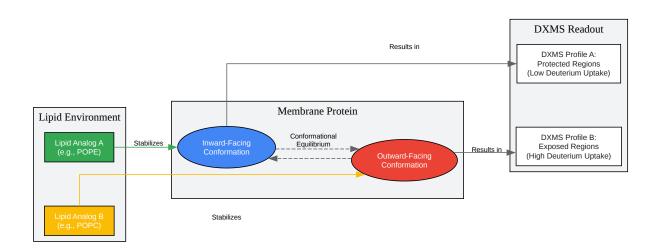
different lipid conditions to identify regions of the protein with altered conformation.

### **Visualizations**









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